Nonadec-2-yn-1-ol
Description
Properties
Molecular Formula |
C19H36O |
|---|---|
Molecular Weight |
280.5 g/mol |
IUPAC Name |
nonadec-2-yn-1-ol |
InChI |
InChI=1S/C19H36O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20/h20H,2-16,19H2,1H3 |
InChI Key |
CAURIUJAQYBXHU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCC#CCO |
Origin of Product |
United States |
Scientific Research Applications
Organic Synthesis
Nonadec-2-yn-1-ol is primarily utilized as an intermediate in organic synthesis. Its alkyne functional group allows it to participate in various chemical reactions, including:
- Hydroformylation : this compound can react with carbon monoxide and hydrogen in the presence of a catalyst to produce aldehydes. This transformation is crucial for synthesizing higher alcohols or acids used in industrial applications.
- Cross-Coupling Reactions : The terminal alkyne can be employed in Sonogashira coupling reactions to form biaryl compounds, which are significant in pharmaceuticals and agrochemicals.
Table 1: Key Reactions Involving this compound
| Reaction Type | Conditions | Product Type |
|---|---|---|
| Hydroformylation | CO/H₂, catalyst (e.g., Rh or Co) | Aldehydes |
| Sonogashira Coupling | Pd catalyst, base (e.g., TEA) | Biaryl Compounds |
| Alkylation | Strong base, alkyl halide | Higher Alcohols |
Material Science
In material science, this compound is explored for its potential use in creating functional materials:
- Surfactants : Due to its amphiphilic nature, this compound can be modified to create surfactants that stabilize emulsions and foams in cosmetics and food products.
- Polymer Additives : Its incorporation into polymer matrices can enhance properties such as flexibility and thermal stability. Research indicates that long-chain alcohols improve the performance of polymers under various conditions.
Medicinal Chemistry
Recent studies have investigated the biological activities of this compound derivatives:
- Anticancer Activity : Some derivatives exhibit promising anticancer properties. For instance, modifications of this compound have shown activity against various cancer cell lines, suggesting potential as a lead compound for drug development.
Case Study: Anticancer Activity Assessment
A study evaluated the cytotoxic effects of this compound derivatives on several cancer cell lines. The results indicated that certain modifications led to increased growth inhibition compared to the parent compound.
| Compound Variant | Cell Line Tested | Percent Growth Inhibition (%) |
|---|---|---|
| Nonadec-2-yn-1-aldehyde | A549 (Lung Cancer) | 75 |
| Nonadec-2-yne | MDA-MB231 (Breast Cancer) | 68 |
Comparison with Similar Compounds
Molecular and Physical Properties
The table below compares Nonadec-2-yn-1-ol with similar alkyne alcohols:
Key Observations :
- Chain Length : Longer chains (e.g., C₁₉ vs. C₁₀) increase molecular weight and hydrophobicity, reducing water solubility.
- Triple Bond Position: Proximity to the hydroxyl group (e.g., 2-yn vs. 11-yn) may enhance acidity due to conjugation effects. For example, isomerization studies on enynols (e.g., 2-octen-4-yn-1-ol) suggest that functional group placement alters reactivity .
- Applications: Shorter analogs like Dodec-11-yn-1-ol serve as insect pheromones , while prop-2-yn-1-ol is a reactive intermediate in synthesis . This compound’s length may suit surfactant or lipid-mimetic roles.
Preparation Methods
Reagents and Reaction Conditions
The alkylation approach involves the reaction of a terminal alkyne with an alkyl halide in the presence of a Grignard reagent. In the synthesis of Nonadec-2-yn-1-ol, pentadec-14-yn-1-ol serves as the starting material, which undergoes alkylation with 1-bromohexane. Key reagents include:
-
Magnesium turnings (activated under argon)
-
Tetrahydrofuran (THF) as the solvent
-
1-Bromohexane (alkylating agent)
-
Lithium amide base (to deprotonate the terminal alkyne)
The reaction is conducted at -30°C to mitigate side reactions such as over-alkylation or polymerization.
Synthesis Procedure
-
Formation of the Grignard Reagent : Magnesium turnings are combined with 1-bromohexane in THF under argon. The exothermic reaction generates hexylmagnesium bromide, which is stirred for 45 minutes at -30°C.
-
Alkyne Deprotonation : Pentadec-14-yn-1-ol is treated with lithium amide (LiNH₂) to generate the corresponding alkyne lithium salt.
-
Alkylation : The Grignard reagent is added dropwise to the alkyne salt at -30°C, followed by gradual warming to room temperature over 18 hours.
-
Work-Up : The mixture is quenched with saturated NH₄Cl, extracted with ethyl acetate, and dried over MgSO₄.
-
Purification : Column chromatography on silica gel (hexane/ethyl acetate gradient) yields this compound with 85% purity .
Characterization Data
-
¹H NMR (CDCl₃) : δ 2.64 (t, J = 7.3 Hz, 2H, -CH₂-C≡C-), 1.81–1.46 (m, 4H, aliphatic chain), 1.26 (broad singlet, 26H, -(CH₂)₁₃-).
Alkyne Elongation via Lithium Amide Intermediates
Mechanistic Overview
This method leverages lithium-mediated alkyne homologation to extend the carbon chain. The protocol involves:
-
Lithium dispersion in 1,3-diaminopropane
-
Potassium tert-butoxide as a co-base
-
Stepwise addition of the alkyne alcohol
Stepwise Synthesis
-
Lithium Activation : Lithium metal is suspended in 1,3-diaminopropane at 70°C for 2 hours, forming a milky white lithium amide suspension.
-
Base Addition : Potassium tert-butoxide (2.24 g, 20 mmol) is introduced, generating a reactive intermediate.
-
Alkyne Addition : Pentadec-14-yn-1-ol (1.12 g, 5 mmol) is added in one portion, and the mixture is stirred for 12 hours.
-
Quenching and Extraction : The reaction is poured into water, extracted with ethyl acetate, and washed with dilute HCl.
-
Chromatographic Purification : Silica gel chromatography (ethyl acetate/hexane) affords this compound in 81% yield .
Analytical Results
-
¹³C NMR (CDCl₃) : δ 94.3 (C≡C), 69.8 (-C-OH), 29.3–22.7 (aliphatic chain).
-
IR (KBr) : 3320 cm⁻¹ (O-H stretch), 2105 cm⁻¹ (C≡C stretch).
Comparative Analysis of Methodologies
Efficiency and Scalability
The alkylation method offers marginally higher yields but requires cryogenic conditions, increasing operational costs. Conversely, the lithium amide approach operates at higher temperatures, enabling faster reaction times but with slightly reduced yields.
Practical Considerations
-
Cost : Grignard reagents are commercially available but necessitate rigorous anhydrous conditions. Lithium amide synthesis requires handling reactive metals, posing safety challenges.
-
Functional Group Tolerance : Both methods tolerate hydroxyl groups, but the lithium amide route is less compatible with ester or ketone functionalities .
Q & A
Q. What are the standard laboratory protocols for synthesizing Nonadec-2-yn-1-ol?
- Methodological Answer : this compound can be synthesized via palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, between terminal alkynes and alkyl halides. Post-reaction purification typically involves column chromatography using silica gel and non-polar solvent systems (e.g., hexane/ethyl acetate). Ensure inert conditions (argon/nitrogen atmosphere) to prevent oxidation of the alkyne moiety. Purity validation requires GC-MS or HPLC (≥95% purity threshold) .
Q. Which spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm the alkyne proton (δ ~1.9–2.1 ppm) and hydroxyl group (δ ~1.5 ppm with broadening).
- Infrared Spectroscopy (IR) : Identify the O-H stretch (~3200–3600 cm) and C≡C stretch (~2100–2260 cm).
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (CHO) with mass accuracy <5 ppm .
Q. What safety precautions are critical when handling this compound?
- Methodological Answer : Despite some safety data sheets (SDS) indicating low hazards , implement:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods for volatile organic compound (VOC) management.
- Waste Disposal : Segregate organic waste and collaborate with certified disposal agencies to avoid environmental contamination .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?
- Methodological Answer : Discrepancies in NMR/IR data often arise from isomerization or solvent effects. Mitigation strategies:
- Cross-Validation : Combine -NMR with -DEPT for carbon hybridization confirmation.
- Isotopic Labeling : Use deuterated solvents to eliminate interference in hydroxyl proton detection.
- Computational Modeling : Compare experimental IR peaks with density functional theory (DFT)-simulated spectra .
Q. What experimental design considerations are vital for studying this compound’s oxidative stability?
- Methodological Answer :
- Controlled Environment : Conduct kinetic studies under varying O concentrations (0–21%) using Schlenk lines.
- Analytical Tools : Monitor peroxide formation via iodometric titration and quantify degradation products via GC-MS.
- Temperature Gradients : Assess Arrhenius behavior by testing stability at 25°C, 40°C, and 60°C .
Q. How can X-ray crystallography improve structural elucidation of this compound complexes?
- Methodological Answer :
- Crystal Growth : Use slow evaporation in non-polar solvents (e.g., pentane) at 4°C.
- Data Collection : Submit .cif files to the Cambridge Crystallographic Data Centre (CCDC) for validation.
- Refinement : Analyze thermal ellipsoids and bond angles (e.g., C≡C bond length ~1.20 Å) to confirm geometric integrity .
Data Reproducibility and Validation
Q. What steps ensure reproducibility in synthesizing this compound?
- Methodological Answer :
- Batch Consistency : Document catalyst loading (e.g., 5 mol% Pd(PPh)) and reaction time (12–24 hrs).
- Purity Checks : Provide elemental analysis (C, H, O within ±0.3% of theoretical values) and chromatographic retention times.
- Peer Review : Share synthetic protocols via open-access platforms (e.g., Zenodo) for community validation .
Table: Key Characterization Techniques
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
